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Compound of Interest

Compound Name:
4(3H)-Pyrimidinone, 6-methyl-2-

propyl-

CAS No.: 16858-16-5

Cat. No.: B097796

Get Quote

6-Methyl-2-propylpyrimidin-4-one and its close analogs, such as 6-propyl-2-thiouracil

(propylthiouracil), represent a class of heterocyclic compounds of significant interest in

medicinal chemistry and drug development. Their therapeutic potential is intrinsically linked to

their bioavailability, which in turn is heavily influenced by their solubility in various solvent

systems. A comprehensive understanding of the solubility profile of these compounds in

organic solvents is paramount for a range of applications, from reaction chemistry and

purification to formulation and drug delivery.

This technical guide addresses the critical need for a deeper understanding of the solubility of

6-methyl-2-propylpyrimidin-4-one. While extensive quantitative solubility data for this specific

molecule is not readily available in the public domain, this document provides a consolidated

view of the known solubility characteristics of its close structural analog, 6-propyl-2-thiouracil.

By examining the behavior of this well-studied surrogate, we can infer the likely solubility

properties of 6-methyl-2-propylpyrimidin-4-one and establish a robust framework for

experimental solubility determination. This guide is designed to empower researchers with the

foundational knowledge and practical methodologies required to navigate the challenges of

working with this important class of molecules.
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Physicochemical Properties and Their Influence on
Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This

adage is a simplified representation of the complex interplay of intermolecular forces between

the solute and solvent molecules. The key physicochemical properties of 6-methyl-2-

propylpyrimidin-4-one and its analogs that dictate their solubility in organic solvents include

polarity, hydrogen bonding capacity, and molecular size and shape.

The pyrimidine core, with its nitrogen and oxygen atoms, imparts a degree of polarity to the

molecule and provides sites for hydrogen bonding (both as donors and acceptors). The

presence of the methyl and propyl groups introduces nonpolar character. The overall solubility

in a given organic solvent will therefore depend on the balance of these polar and nonpolar

features and how they interact with the solvent's own properties.

Table 1: Physicochemical Properties of 6-Propyl-2-thiouracil (Propylthiouracil) as a Reference

Analog

Property Value Source

Molecular Formula C₇H₁₀N₂OS [1]

Molecular Weight 170.2 g/mol [1]

Melting Point 219-221 °C [1][2]

Appearance White crystalline powder [3]

pKa Not specified

LogP (Octanol-Water Partition

Coefficient)
Not specified

The high melting point of propylthiouracil suggests strong intermolecular forces in its crystal

lattice. Overcoming these forces is a prerequisite for dissolution, and a solvent must be able to

favorably interact with the solute molecules to break down the crystal structure.

Solubility Profile in Common Organic Solvents
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Direct, quantitative solubility data for 6-methyl-2-propylpyrimidin-4-one is sparse. However, by

examining data for the closely related and widely studied compound, 6-propyl-2-thiouracil

(propylthiouracil), we can establish a reliable qualitative and semi-quantitative understanding.

Qualitative Solubility of 6-Propyl-2-thiouracil:

Slightly soluble in: Chloroform, Ether.[2]

Sparingly soluble in: Acetone, Ethyl alcohol.[2][3]

Practically insoluble in: Benzene.[1][3]

Quantitative Solubility Data for 6-Propyl-2-thiouracil:

The following table summarizes the available quantitative solubility data for propylthiouracil in

various organic solvents. It is important to note that these values are often provided in the

context of preparing stock solutions and may not represent the saturation solubility at a given

temperature.

Table 2: Quantitative Solubility of 6-Propyl-2-thiouracil in Selected Organic Solvents

Solvent Solubility (mg/mL) Notes Source

Ethanol ~2 [4]

Ethanol 16 [1][5]

Acetone 16 [1][5]

Dimethyl Sulfoxide

(DMSO)
~10 [4]

Dimethylformamide

(DMF)
~12.5 [4]

1 N NaOH 50 With heating [1]

The variation in reported solubility values for ethanol highlights the importance of experimental

conditions, such as temperature and the specific grade of the solvent. Generally, the solubility
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of pyrimidine derivatives tends to increase with temperature.[6][7] The higher solubility in polar

aprotic solvents like DMSO and DMF is consistent with the presence of polar functional groups

in the propylthiouracil molecule.[6]

Experimental Determination of Solubility: A
Validated Protocol
Given the limited availability of comprehensive solubility data, experimental determination is

often necessary. The following is a detailed, self-validating protocol for determining the

equilibrium solubility of 6-methyl-2-propylpyrimidin-4-one in an organic solvent of interest using

the isothermal shake-flask method.

Principle
An excess amount of the solid compound is equilibrated with the solvent at a constant

temperature until the solution is saturated. The concentration of the dissolved solute in the

supernatant is then determined by a suitable analytical method, typically High-Performance

Liquid Chromatography (HPLC).

Materials and Equipment
6-Methyl-2-propylpyrimidin-4-one (analytical standard grade)

Organic solvent of interest (HPLC grade)

Volumetric flasks

Scintillation vials or other suitable sealed containers

Orbital shaker with temperature control

Syringe filters (e.g., 0.22 µm PTFE)

Syringes

Analytical balance

High-Performance Liquid Chromatography (HPLC) system with a UV detector
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Step-by-Step Methodology
Preparation of Calibration Standards:

Accurately weigh a known amount of 6-methyl-2-propylpyrimidin-4-one and dissolve it in

the solvent of interest to prepare a stock solution of known concentration.

Perform serial dilutions of the stock solution to prepare a series of calibration standards

covering the expected solubility range.

Equilibration:

Add an excess amount of 6-methyl-2-propylpyrimidin-4-one to a scintillation vial. The

presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

Add a known volume of the organic solvent to the vial.

Seal the vial tightly to prevent solvent evaporation.

Place the vial in a temperature-controlled orbital shaker and agitate at a constant speed

(e.g., 150 rpm) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is

reached.

Sample Collection and Preparation:

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the

excess solid to settle.

Carefully withdraw a sample of the supernatant using a syringe.

Immediately filter the sample through a syringe filter into a clean vial to remove any

undissolved solid.

Dilute the filtered sample with the solvent to a concentration that falls within the range of

the calibration standards.

Analytical Measurement:
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Analyze the calibration standards and the diluted sample by HPLC. A C18 column is often

suitable for this type of compound. The mobile phase and detection wavelength should be

optimized for 6-methyl-2-propylpyrimidin-4-one.

Construct a calibration curve by plotting the peak area versus the concentration of the

standards.

Determine the concentration of the diluted sample from the calibration curve.

Calculation of Solubility:

Calculate the original concentration of the saturated solution by multiplying the

concentration of the diluted sample by the dilution factor.

The resulting value is the solubility of 6-methyl-2-propylpyrimidin-4-one in the chosen

solvent at the experimental temperature.

Self-Validation and Trustworthiness
To ensure the trustworthiness of the results, the following should be performed:

Time to Equilibrium Study: Conduct preliminary experiments to determine the time required

to reach equilibrium by taking samples at different time points (e.g., 12, 24, 48, and 72 hours)

until the concentration of the solute in the supernatant remains constant.

Triplicate Measurements: Perform the entire experiment in triplicate to assess the precision

of the method.

Linearity of Calibration: The calibration curve should have a correlation coefficient (R²) of

>0.999.

Visualizing Experimental and Logical Workflows
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental determination of solubility.
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Caption: Interplay of factors governing solubility.

Conclusion and Future Perspectives
This technical guide has synthesized the available information on the solubility of 6-methyl-2-

propylpyrimidin-4-one in organic solvents, primarily through the lens of its close analog, 6-

propyl-2-thiouracil. While qualitative data provides a general understanding, the lack of

extensive quantitative data necessitates experimental determination for specific applications.

The provided detailed protocol offers a robust framework for researchers to obtain this critical

data.

Future work should focus on systematically measuring the solubility of 6-methyl-2-

propylpyrimidin-4-one in a range of pharmaceutically relevant organic solvents at various

temperatures. Such data would be invaluable for building predictive solubility models and for
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optimizing processes in drug development, from synthesis and purification to formulation and

manufacturing.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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